molecular formula C22H42O3 B15175754 Isobutyl 3-octyloxiran-2-octanoate CAS No. 35788-40-0

Isobutyl 3-octyloxiran-2-octanoate

Cat. No.: B15175754
CAS No.: 35788-40-0
M. Wt: 354.6 g/mol
InChI Key: RLZMLCOLHSMIMU-UHFFFAOYSA-N
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Description

Isobutyl 3-octyloxiran-2-octanoate is a chemical compound with the molecular formula C22H42O3 and a molar mass of 354.56708 g/mol . It is known for its unique structure, which includes an oxirane ring (epoxide) and long alkyl chains. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 3-octyloxiran-2-octanoate can be synthesized through the epoxidation of unsaturated fatty acids or their derivatives. The process typically involves the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 3-octyloxiran-2-octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of isobutyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive epoxide group .

Comparison with Similar Compounds

Isobutyl 3-octyloxiran-2-octanoate can be compared with other epoxide-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which combines long alkyl chains with an epoxide ring, providing distinct chemical and physical properties that are advantageous in various applications .

Properties

CAS No.

35788-40-0

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-methylpropyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3

InChI Key

RLZMLCOLHSMIMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C

Origin of Product

United States

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